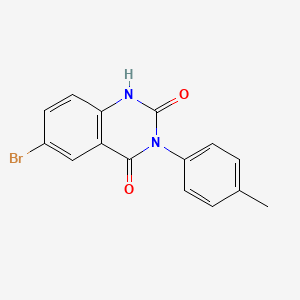

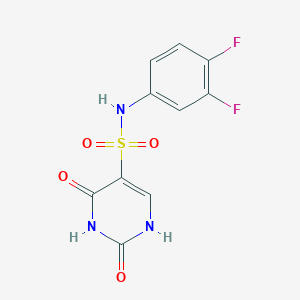

![molecular formula C19H14O3 B5510167 5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)

5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has been explored through various methodologies. Notably, a study presented the synthesis of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, showcasing the versatility of furo[3,2-g]chromen-7-one derivatives in organic synthesis (Ali et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds in this class has been extensively studied. For instance, Turbay et al. (2014) performed a theoretical and experimental study on a psolaren derivative, revealing insights into the solid-state molecular structure determined by X-ray diffraction methods. This research highlights the coplanarity of fused phenyl and hetero-cycle rings, contributing to our understanding of the molecular structure of similar compounds (Turbay et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of furo[3,2-g]chromen-7-one derivatives has been explored through their interactions with various reagents. Ali et al. (2020) investigated the chemical reactivity toward mono- and di-nitrogen nucleophiles, demonstrating the compound's versatility in forming novel derivatives and highlighting its potential for further functionalization (Ali et al., 2020).

Physical Properties Analysis

While specific studies on the physical properties of this compound are scarce, research on structurally related compounds provides valuable insights. The crystalline structure, melting points, and solubility characteristics can be inferred from closely related molecules, offering a foundation for understanding the physical behavior of this compound.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic structure, have been a focal point of research. Studies like the one by Turbay et al. (2014) utilize ab initio and DFT methods to predict the molecular structure and electronic properties, offering a glimpse into the intra-molecular charge transfer capabilities and bioactivity potential of similar compounds (Turbay et al., 2014).

Scientific Research Applications

Synthesis and Reactivity

Derivative Synthesis : Research by Popova et al. (2019) explored the synthesis of heterocyclic systems including difuro[2,3-b:3',2'-g]chromen-3(2H)-one, a compound related to 5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one. This involved the transformation of certain hydroxyaurone derivatives in the inverse electron-demand hetero-Diels–Alder reaction, highlighting the potential for creating novel heterocyclic compounds (Popova et al., 2019).

Photooxygenation Studies : El-Gogary et al. (2015) conducted a study on the synthesis and photooxygenation of angular furocoumarins, including derivatives of 7H-furo[3,2-f]chromen-7-one. This research is significant for understanding the photochemical properties of similar compounds, such as this compound (El-Gogary et al., 2015).

Molecular Structure Analysis : A study by Turbay et al. (2014) on a psolaren derivative, closely related to the target compound, used X-ray diffraction and theoretical methods to analyze the solid-state molecular structure. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Turbay et al., 2014).

Applications in Medicinal Chemistry

Antimycobacterial Activity : Research by Alvey et al. (2009) on the synthesis of furo[3,2-f]chromanes, a class including 7H-furo[3,2-f]chromen-7-one derivatives, demonstrated antimycobacterial activity. This indicates the potential for related compounds in medicinal applications, particularly in developing treatments for mycobacterial infections (Alvey et al., 2009).

Photochromic and Redox Properties : A study by Huang et al. (2007) on 2H-pyrano[3,2-c]chromen-5-one derivatives revealed significant photochromic and redox properties. This research is important for understanding the photochemical behavior of similar compounds, which could have implications in the development of photoresponsive materials (Huang et al., 2007).

Kinase Inhibition : Amr et al. (2017) synthesized a series of derivatives from 7H-furo[3,2-g]chromen-7-one for testing as EGFR and VEGFR-2 kinase inhibitors. This research suggests the potential of similar compounds in targeted cancer therapies (Amr et al., 2017).

properties

IUPAC Name |

5,6-dimethyl-3-phenylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O3/c1-11-12(2)19(20)22-18-9-17-15(8-14(11)18)16(10-21-17)13-6-4-3-5-7-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNWVWLYYKVGPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

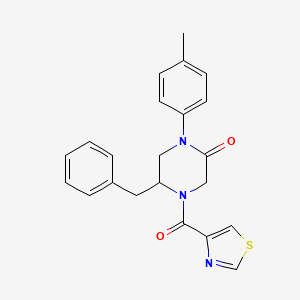

![5-(2-methylphenyl)-4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5510084.png)

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

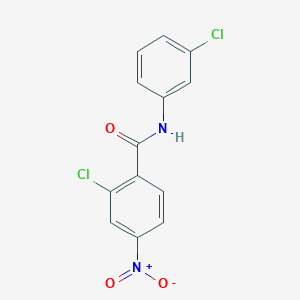

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-3,4-dimethoxybenzohydrazide](/img/structure/B5510122.png)

![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)

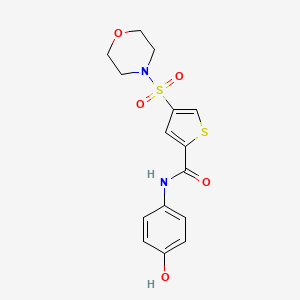

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)

![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)